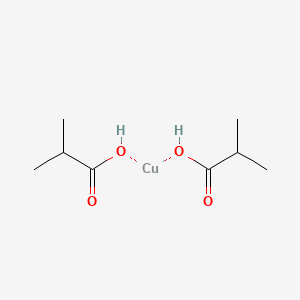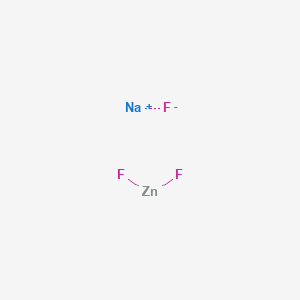![molecular formula C29H47NO4 B579410 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone CAS No. 17934-66-6](/img/structure/B579410.png)
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a naturally occurring alkaloid found in certain plant species. The compound’s structure and biological activities make it a subject of extensive research in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves several steps, starting from readily available precursors. The most common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the purity and yield of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters to maintain consistency and efficiency. The use of high-throughput reactors and automated systems helps in achieving large-scale production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds
Aplicaciones Científicas De Investigación
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, this compound is investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. In medicine, the compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Additionally, this compound finds applications in the industry as a precursor for the synthesis of other valuable compounds and as a component in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing cellular processes. The pathways involved in this compound’s action include signal transduction, gene expression, and metabolic regulation. These interactions result in various biological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is unique compared to other similar compounds due to its distinct chemical structure and biological activities. Similar compounds include other alkaloids with comparable properties, such as berberine and quinine. this compound stands out due to its specific molecular interactions and the range of applications it offers. The comparison highlights the uniqueness of this compound in terms of its potency, selectivity, and versatility in scientific research and potential therapeutic uses.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds further underscore its importance and potential for future developments.
Propiedades
Número CAS |
17934-66-6 |
|---|---|
Fórmula molecular |
C29H47NO4 |
Peso molecular |
473.698 |
Nombre IUPAC |
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C29H47NO4/c1-17(31)22-9-10-23-21-8-7-19-15-20(11-13-28(19,3)24(21)12-14-29(22,23)4)34-26-16-25(32-6)27(30-5)18(2)33-26/h10,18-22,24-27,30H,7-9,11-16H2,1-6H3/t18-,19+,20+,21+,22-,24+,25+,26+,27-,28+,29-/m1/s1 |
Clave InChI |
NEPWOAPISLMKBW-FSSCRBTRSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4=CCC5C(=O)C)C)C)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


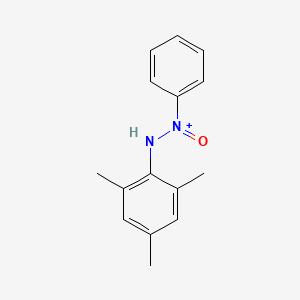
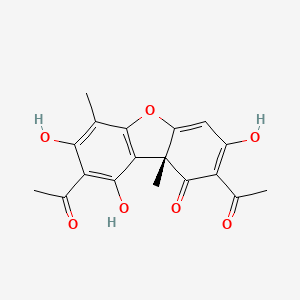
![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)

![[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene](/img/structure/B579335.png)
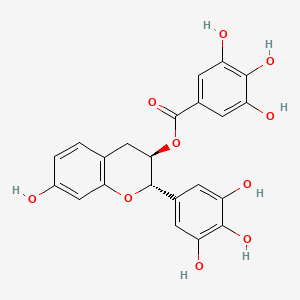
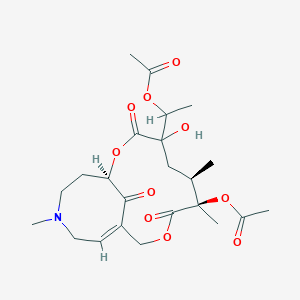
![(1S,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-dione](/img/structure/B579341.png)
![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide](/img/structure/B579343.png)
![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)
![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)
